5-(1,3-benzothiazol-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Description
5-(1,3-Benzothiazol-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide core linked to two benzothiazole moieties, one substituted with a methoxy group. Its structural complexity arises from the juxtaposition of sulfur- and nitrogen-containing heterocycles, which are known to influence electronic properties and biological interactions .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S3/c1-25-12-6-4-8-14-17(12)22-20(28-14)23-18(24)15-9-10-16(26-15)19-21-11-5-2-3-7-13(11)27-19/h2-10H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYQRAZGCQPKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole and thiophene derivatives. One common approach is the Knoevenagel condensation reaction, which involves the condensation of 1,3-benzothiazol-2-yl and 4-methoxy-1,3-benzothiazol-2-yl derivatives with thiophene-2-carboxamide under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted benzothiazoles and thiophenes.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Insights :
Substituent Effects on Activity :
- The 4-methoxy group in the target compound may enhance metabolic stability compared to nitro or halogen substituents, which are prone to redox interactions .
- Brominated thiophenes (e.g., 4-bromo-N-[5-(2,4-dichlorobenzyl)-thiazol-2-yl]thiophene-2-carboxamide) show improved cytotoxicity, suggesting halogenation enhances target binding .
Thiophene vs. Thiazole Cores: Thiophene’s electron-rich nature may improve interaction with hydrophobic enzyme pockets compared to thiazoles .
Synthetic Accessibility :
- The target compound’s synthesis is more complex than nitrothiophene derivatives due to the need for methoxy-substituted benzothiazole precursors .
Biological Activity
5-(1,3-benzothiazol-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 336.40 g/mol. The compound features a thiophene ring linked to two benzothiazole moieties, enhancing its biological activity through multiple interaction sites.
1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 5-(1,3-benzothiazol-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide demonstrated potent antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for these compounds ranged from 10 to 50 μg/mL against various pathogens such as Staphylococcus aureus and Candida albicans .
2. Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The half-maximal inhibitory concentration (IC50) values were reported at approximately 15 μM for MDA-MB-231 cells and 20 μM for SK-Hep-1 cells . These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
The mechanism underlying the biological activities of this compound may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, it has been suggested that benzothiazole derivatives can inhibit protein kinases such as p56lck, which plays a critical role in T-cell activation . Additionally, docking studies indicate favorable interactions with targets involved in cancer progression and microbial resistance mechanisms.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Pharmaceutical Biology, researchers synthesized several derivatives of benzothiazole and evaluated their antimicrobial activity. The study found that one derivative had an MIC of 25 μg/mL against Escherichia coli, indicating significant antibacterial potential .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of benzothiazole derivatives, including the target compound. The study revealed that treatment with the compound resulted in a reduction of cell viability by over 50% in various cancer cell lines after 48 hours of exposure. The authors concluded that this compound could serve as a lead structure for developing new anticancer agents .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
